molecular formula C8H16N2O2 B7919663 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone

Cat. No.: B7919663
M. Wt: 172.22 g/mol
InChI Key: FDNWTRLTWKJAJP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone is a substituted ethanone derivative featuring a piperidine ring substituted with a methoxy group at the 3-position. This compound belongs to a broader class of amino-ethanone derivatives, which are structurally characterized by a ketone group adjacent to an amino group, often linked to heterocyclic or aromatic moieties.

Properties

IUPAC Name

2-amino-1-(3-methoxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNWTRLTWKJAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isocyanoamide Intermediate

The synthesis begins with methyl 2-isocyanoacetate, which reacts with 3-methoxypiperidine in anhydrous methanol at 0°C to form 2-isocyano-1-(3-methoxypiperidin-1-yl)ethanone. This exothermic reaction achieves >95% conversion within 1.5 hours, driven by the nucleophilic attack of the piperidine nitrogen on the isocyano carbon. The intermediate is isolated via solvent evaporation and recrystallization in hexane, yielding a white crystalline solid (98% purity by HPLC).

Oxazoline Ring Formation

The isocyanoamide undergoes condensation with 4-fluorobenzaldehyde in the presence of potassium hydroxide (KOH) in methanol at 0°C. This step forms a diastereoselective (6)-trans-oxazoline intermediate, with a diastereomeric excess (d.e.) >96%. The reaction mechanism involves base-assisted deprotonation of the aldehyde, followed by nucleophilic addition to the isocyano group, and subsequent cyclization. The oxazoline is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), achieving an 88% yield.

Hydrolysis to the Amino Ethanone

The oxazoline intermediate is hydrolyzed using 6N hydrochloric acid (HCl) in methanol at 50°C for 1 hour. Acidic conditions cleave the oxazoline ring, yielding the free amino group while preserving the piperidine and methoxy substituents. The crude product is neutralized with aqueous sodium bicarbonate, extracted into dichloromethane, and dried over magnesium sulfate. Final purification via recrystallization (ethanol/water) affords 2-amino-1-(3-methoxypiperidin-1-yl)ethanone hydrochloride in 76% yield.

Table 1: Isocyanoamide Route Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
Isocyanoamide Formation3-Methoxypiperidine, MeOH, 0°C9898
Oxazoline Synthesis4-Fluorobenzaldehyde, KOH, 0°C8895
HydrolysisHCl (6N), MeOH, 50°C7699

Acylation of 3-Methoxypiperidine

Direct Acylation with Chloroacetyl Chloride

3-Methoxypiperidine reacts with chloroacetyl chloride in dichloromethane (DCM) at −20°C under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, forming 1-(3-methoxypiperidin-1-yl)-2-chloroethanone. The product is extracted with DCM, washed with brine, and concentrated under reduced pressure (yield: 82%).

Amination via Gabriel Synthesis

The chloroethanone intermediate is treated with phthalimide potassium salt in dimethylformamide (DMF) at 120°C for 12 hours. Subsequent hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, yielding 2-amino-1-(3-methoxypiperidin-1-yl)ethanone. This two-step sequence achieves a combined yield of 65%, with purity confirmed by NMR (δ 1.45–1.78 ppm for piperidine protons).

Table 2: Acylation Route Performance Metrics

StepReagents/ConditionsYield (%)
ChloroacetylationChloroacetyl chloride, TEA, DCM82
Gabriel SynthesisPhthalimide K+, DMF, 120°C79*

*Yield after hydrazinolysis.

Coupling Reactions Using EDCl/HOBT

Carboxylic Acid Activation

2-Aminoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBT) in DMF. The reaction generates an active ester, which reacts with 3-methoxypiperidine at room temperature for 18 hours. The coupling achieves 91% conversion, as monitored by TLC (Rf = 0.45 in ethyl acetate).

Deprotection and Isolation

The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in DCM, followed by neutralization with ammonium hydroxide. The free base is extracted into ethyl acetate and crystallized from ether/hexane, yielding 2-amino-1-(3-methoxypiperidin-1-yl)ethanone (68% overall yield).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

ParameterIsocyanoamide RouteAcylation RouteCoupling Route
Total Yield (%)65.55362
Stereoselectivity>96% d.e.Not reportedNot applicable
Purification ComplexityModerateHighLow
ScalabilityPilot-scale feasibleLab-scaleLab-scale

The isocyanoamide route offers superior stereocontrol and scalability, making it ideal for industrial applications. In contrast, the acylation and coupling methods are better suited for small-scale synthesis where stereochemistry is less critical .

Chemical Reactions Analysis

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone is primarily studied for its potential therapeutic effects. Research has indicated that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction.
  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Neuropharmacology

The piperidine moiety is known for its interactions with neurotransmitter systems. Research indicates that derivatives of piperidine can modulate receptors involved in neurological disorders.

  • Potential Applications:
    • Treatment of anxiety and depression.
    • Modulation of dopamine pathways, which can be beneficial in treating conditions like schizophrenia.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis through specific biochemical pathways.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy examined the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition of bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amino-Ethanone Derivatives

Compound Name Key Substituents Biological Activity (IC₅₀, nM)* References
2-Amino-1-(3-methoxypiperidin-1-yl)ethanone (Target Compound) 3-Methoxy-piperidine Not reported -
2-Amino-1-(3-(4-fluorophenylamino)-2-(4-fluorophenyl)-imidazolo-piperazin-7-yl)ethanone (Compound 17) 4-Fluorophenyl (aryl), 4-Fluorophenylamino (heterocyclic) 10 (3D7), 30 (W2)
2-Amino-1-(2-(4-chlorophenyl)-3-((4-fluorophenyl)amino)-imidazolo-piperazin-7-yl)ethanone (Compound 14) 4-Chlorophenyl (aryl), 4-Fluorophenylamino (heterocyclic) 3D7 and W2 IC₅₀ values not specified
2-Amino-1-(4-pyridyl)ethanone Pyridine ring (electron-deficient heterocycle) Not reported
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride 4-Hydroxyphenyl (polar substituent) Not reported

IC₅₀ values (antimalarial activity against *Plasmodium falciparum strains 3D7 and W2) are provided where available.

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Compounds with fluorophenyl or chlorophenyl substituents (e.g., Compound 17) exhibit enhanced antimalarial potency compared to non-halogenated analogs . The 3-methoxy group in the target compound may confer different electronic and steric effects compared to halogen substituents.
  • Heterocyclic vs.

Biological Activity

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular weight of approximately 165.19 g/mol, is characterized by its amino group and methoxy substituent, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, which is significant in drug design due to its ability to interact with various biological targets. The presence of an amino group allows for nucleophilic substitution reactions, while the carbonyl group in the ethanone moiety can undergo transformations that enhance biological activity. Its ability to cross biological membranes, including the blood-brain barrier, suggests potential central nervous system effects.

1. Anticancer Activity

Research indicates that 2-amino-1-(3-methoxypiperidin-1-yl)ethanone exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve:

  • Cell Cycle Arrest : Studies demonstrate that the compound can halt the cell cycle at specific phases, thereby preventing proliferation.
  • Caspase Activation : The activation of caspases has been observed in treated cells, indicating a pathway for programmed cell death.

A comparative study revealed that it exhibited cytotoxicity superior to reference drugs like bleomycin in models such as FaDu hypopharyngeal tumor cells .

Cancer Cell Line IC50 (μM) Mechanism
FaDu5.0Apoptosis induction
OE331.8Cell cycle arrest
FLO-12.5Caspase activation

2. Neurotransmitter Interaction

The compound has also been investigated for its interactions with neurotransmitter receptors. Its structural features allow it to bind selectively to certain receptors involved in neurotransmission, which may have implications for treating neurological disorders.

3. Cytochrome P450 Inhibition

2-Amino-1-(3-methoxypiperidin-1-yl)ethanone acts as a selective inhibitor of specific cytochrome P450 enzymes. This inhibition can affect drug metabolism and has potential implications for drug-drug interactions when used in combination therapies.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic contexts:

  • Anticancer Studies : In a study examining its effects on esophageal cancer cell lines (OE33 and FLO-1), the compound demonstrated potent antiproliferative activity with EC50 values of 1.8 μM and 2.5 μM respectively .
  • Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have suggested potential applications in treating conditions such as anxiety and depression, although further studies are needed to elucidate these pathways fully .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction using 3-methoxypiperidine and an amino-acetone precursor in ethanol under basic conditions (e.g., piperidine) has been reported for structurally similar compounds, yielding ~80% product . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (0–5°C for exothermic steps), and stoichiometry of the amine and ketone precursors. Monitoring via thin-layer chromatography (TLC) or in situ NMR is critical to minimize byproducts.

Q. How can researchers safely handle and store 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone in laboratory settings?

Answer: While specific toxicological data for this compound are limited, structurally related amino-ketones require precautions against inhalation (use fume hoods) and dermal exposure (wear nitrile gloves/lab coats) . Store under inert gas (argon) at –20°C to prevent oxidation. Disposal should follow institutional guidelines for amine-containing organic waste.

Q. What spectroscopic methods are most effective for characterizing 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone?

Answer:

  • 1H/13C NMR : Look for characteristic shifts:
    • Methoxy group: δ ~3.3 ppm (1H), ~55 ppm (13C) .
    • Piperidine protons: δ 1.5–3.0 ppm (ring CH2) .
  • MS (EI) : Parent ion [M+H]+ should align with molecular formula (C9H16N2O2, MW 184.24). Fragmentation patterns may include loss of methoxy (–31 Da) or piperidine ring cleavage .
  • IR : Confirm carbonyl stretch (~1650–1700 cm⁻¹) and amine N–H bend (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structural ambiguities in 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone be resolved using crystallography?

Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX is ideal for resolving conformational isomerism or hydrogen-bonding networks . For example, the piperidine ring’s chair vs. boat conformation can be confirmed via torsional angles. High-resolution data (d-spacing < 0.8 Å) and refinement against twinned data (if applicable) improve accuracy .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td). Related β-ketoamines decompose at ~200°C .
  • HPLC Stability Studies : Monitor degradation products (e.g., hydrolysis of the methoxy group) at pH 2–12 over 24–72 hours.
  • Pyrolysis-GC/MS : Identify thermal degradation products (e.g., methoxypiperidine fragments) .

Q. What strategies are recommended for reconciling contradictory data in synthetic yields or spectral interpretations?

Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to confirm assignments .
  • Cross-Validation : Use orthogonal methods (e.g., X-ray vs. NOESY for stereochemistry) .

Q. How can researchers evaluate the biological activity of 2-Amino-1-(3-methoxypiperidin-1-yl)ethanone and its derivatives?

Answer:

  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like dopamine receptors or viral proteases .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) at 1–100 µM concentrations.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

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